molecular formula C14H18Si B14271598 Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane CAS No. 169172-86-5

Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane

Cat. No.: B14271598
CAS No.: 169172-86-5
M. Wt: 214.38 g/mol
InChI Key: WMFQUNYBJUSSJF-UHFFFAOYSA-N
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Description

Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a phenyl-substituted penta-1,3,4-trienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which subsequently undergoes a series of steps to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl and trienyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenyl)silane
  • Trimethyl(methylthio)silane
  • Trimethyl(tributylstannyl)silane

Uniqueness

Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane is unique due to the presence of the phenyl-substituted penta-1,3,4-trienyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

169172-86-5

Molecular Formula

C14H18Si

Molecular Weight

214.38 g/mol

InChI

InChI=1S/C14H18Si/c1-5-9-14(12-15(2,3)4)13-10-7-6-8-11-13/h6-12H,1H2,2-4H3

InChI Key

WMFQUNYBJUSSJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=C(C=C=C)C1=CC=CC=C1

Origin of Product

United States

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